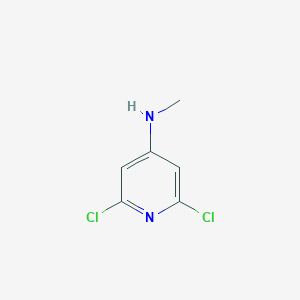

2,6-Dichloro-N-methylpyridin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,6-dichloro-N-methylpyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6Cl2N2/c1-9-4-2-5(7)10-6(8)3-4/h2-3H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITRDWZKFGCLLTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=CC(=NC(=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60601456 | |

| Record name | 2,6-Dichloro-N-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175461-33-3 | |

| Record name | 2,6-Dichloro-N-methylpyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60601456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2,6-Dichloro-N-methylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-N-methylpyridin-4-amine is a halogenated pyridine derivative with potential applications as an intermediate in the synthesis of agrochemicals and pharmaceuticals. Its reactive amine and halogen groups make it a versatile building block for further chemical modifications. A thorough understanding of its physical properties is crucial for its handling, reaction optimization, and potential application in drug design and development. This guide provides a summary of the known physical properties and outlines general experimental protocols for their determination.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂ | |

| Molecular Weight | 177.03 g/mol | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available for the specific compound. A related compound, 2,6-Dichloro-4-methylpyridine, is slightly soluble in water and soluble in organic solvents such as ethanol, methanol, chloroform, and acetone. | |

| pKa | Data not available |

Experimental Protocols

Due to the lack of specific published experimental data for this compound, this section provides detailed, generalized methodologies for determining the key physical properties of a solid organic compound of this nature.

Melting Point Determination

The melting point of a solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity, with pure compounds typically exhibiting a sharp melting range.

Methodology: Capillary Method

-

Sample Preparation: A small amount of the finely powdered dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or an oil bath and a thermometer or a digital temperature sensor.

-

Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid has turned into a clear liquid (completion of melting) are recorded. This range is the melting point of the compound.

Boiling Point Determination

For a solid compound, the boiling point is typically determined under reduced pressure to prevent decomposition at high temperatures.

Methodology: Distillation Method

-

Apparatus Setup: A small quantity of the compound is placed in a micro-distillation apparatus. The setup includes a distillation flask, a condenser, a receiving flask, and a thermometer placed so that the top of the bulb is level with the side arm of the distillation flask.

-

Heating: The flask is heated gently in a heating mantle or an oil bath.

-

Observation: The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded atmospheric pressure.

Solubility Determination

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. It is a critical parameter in drug development, affecting absorption and formulation.

Methodology: Equilibrium Solubility Method

-

Sample Preparation: An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration: The vial is agitated at a constant temperature for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.

-

Quantification: The concentration of the compound in the clear supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy. The determined concentration represents the solubility of the compound in that solvent at that temperature.

pKa Determination

The pKa is a measure of the acidity or basicity of a compound. For an amine-containing compound like this compound, the pKa of its conjugate acid is determined.

Methodology: Potentiometric Titration

-

Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or acetonitrile to ensure solubility.

-

Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH of the solution is continuously monitored using a calibrated pH electrode.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which is the point where half of the amine has been protonated. This can be identified as the inflection point on the titration curve.

Visualizations

Experimental Workflow for Physical Property Characterization

The following diagram illustrates a logical workflow for the characterization of the key physical properties of a novel chemical entity.

2,6-Dichloro-N-methylpyridin-4-amine chemical structure and CAS number 175461-33-3

CAS Number: 175461-33-3

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 2,6-Dichloro-N-methylpyridin-4-amine. It is intended for researchers, scientists, and drug development professionals working with pyridine derivatives.

Chemical Structure and Properties

This compound is a halogenated pyridine derivative. The structural representation and key chemical properties are summarized below.

Chemical Structure:

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 175461-33-3 | |

| Molecular Formula | C₆H₆Cl₂N₂ | |

| Molecular Weight | 177.03 g/mol | [1] |

| Appearance | White solid | [2] |

| Mass Spectrometry | [M+H]⁺ = 177 | [2] |

Spectroscopic Data

While a complete, publicly available spectrum for this compound is not readily found, data for its reaction products and similar compounds provide insights into its expected spectral characteristics.

-

¹H NMR: The proton NMR spectrum of a derivative, N-(2,6-dichloropyridin-4-yl)-2,2,3,3-tetrafluoro-N-methyl-3-(trifluoromethoxy)propanamide, shows a singlet for the two pyridine protons at 7.27 ppm and a singlet for the N-methyl protons at 3.46 ppm.[3]

-

¹³C NMR: The carbon NMR spectrum of the same derivative shows signals for the pyridine ring carbons at 152.44, 151.86, and 120.33 ppm.[3]

-

Infrared (IR) Spectroscopy: For the related compound 2,6-Dichloropyridine-4-methylamine, characteristic N-H stretching vibrations are observed in the 3000-3500 cm⁻¹ region. Aromatic C-H stretches appear between 2800-3100 cm⁻¹, and pyridine ring C=C and C=N stretching vibrations are found in the 1500-1600 cm⁻¹ region.[1]

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak [M+H]⁺ at m/z 177.[2] The isotopic pattern will reflect the presence of two chlorine atoms, with characteristic M+2 and M+4 peaks.[1]

Synthesis and Experimental Protocols

This compound is typically synthesized from commercially available chloropyridine derivatives.

Synthesis from 2,4,6-Trichloropyridine

A common method for the synthesis of this compound involves the nucleophilic substitution of a chlorine atom on 2,4,6-trichloropyridine with methylamine.[2]

Experimental Protocol:

-

Reactants: 2,4,6-Trichloropyridine, Methylamine.

-

Procedure: 2,4,6-Trichloropyridine is reacted with methylamine. The reaction selectively substitutes the chlorine at the 4-position due to its higher reactivity compared to the chlorines at the 2 and 6-positions.

-

Yield: A reported synthesis gives the title compound as a white solid with a 36% yield.[2]

-

Characterization: The product is characterized by Liquid Chromatography-Mass Spectrometry (LC-MS), showing an [M+H]⁺ peak at 177.[2]

A generalized workflow for this synthesis is depicted below.

Reactivity and Downstream Applications

This compound is a versatile intermediate in organic synthesis, primarily used in the development of agrochemicals and pharmaceuticals.[4]

Nitration

The pyridine ring can be further functionalized through electrophilic aromatic substitution, such as nitration.

Experimental Protocol:

-

Reactants: this compound (19.3 g), concentrated H₂SO₄ (40 mL), fuming HNO₃ (19 mL).

-

Procedure: this compound is added in portions to concentrated H₂SO₄ at 0 °C. Fuming HNO₃ is then added dropwise over 5 minutes at 0 °C. The mixture is stirred at 0 °C for 1 hour.

-

Work-up: The reaction mixture is poured into ice water and extracted with dichloromethane (DCM). The organic layer is dried and concentrated to yield the nitrated product.[5]

The logical workflow for this nitration reaction is as follows:

Potential Applications in Drug Discovery and Agrochemicals

While specific biological activity data for this compound is not extensively published, its structural motifs are present in molecules with known biological activities.

-

Agrochemicals: As a dichloropyridine derivative, it serves as a building block for herbicides and fungicides.[4]

-

Pharmaceuticals: The 4-aminopyridine scaffold is a known pharmacophore. Derivatives of similar compounds are being investigated for various therapeutic areas, including the treatment of inflammatory diseases.[5] For instance, related aminopyridine analogs have been synthesized and evaluated as inhibitors of inducible nitric oxide synthase (iNOS), which is a target in inflammatory conditions.

Safety and Handling

References

- 1. Buy 2,6-Dichloropyridine-4-methylamine | 88579-63-9 [smolecule.com]

- 2. WO2015025026A1 - Alkynyl alcohols and methods of use - Google Patents [patents.google.com]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. chemimpex.com [chemimpex.com]

- 5. WO2017012647A1 - Novel compounds and pharmaceutical compositions thereof for the treatment of inflammatory disorders - Google Patents [patents.google.com]

- 6. aksci.com [aksci.com]

Spectroscopic Characterization of 2,6-Dichloro-N-methylpyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the analytical characterization of 2,6-Dichloro-N-methylpyridin-4-amine. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted spectroscopic behavior based on its chemical structure and data from analogous compounds. It also includes detailed, generalized experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, which can be adapted for the analysis of this and similar small molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy for this compound. These predictions are based on the analysis of its structural features and typical spectroscopic values for related functional groups.

Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.5 - 7.0 | Singlet | 2H | H-3, H-5 (Aromatic protons) |

| ~ 4.5 - 5.5 | Broad Singlet | 1H | N-H (Amine proton) |

| ~ 2.9 - 3.1 | Singlet | 3H | N-CH₃ (Methyl protons) |

Note: The chemical shift of the N-H proton can be highly variable and may be broadened due to exchange.

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 - 160 | C-4 (Carbon bearing the amino group) |

| ~ 148 - 152 | C-2, C-6 (Carbons bearing chlorine) |

| ~ 105 - 110 | C-3, C-5 (Aromatic CH) |

| ~ 30 - 35 | N-CH₃ (Methyl carbon) |

Table 3: Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 177.0 | [M+H]⁺ (Monoisotopic mass for C₆H₇Cl₂N₂) |

| 179.0 | [M+H]⁺ Isotope peak (presence of one ³⁷Cl) |

| 181.0 | [M+H]⁺ Isotope peak (presence of two ³⁷Cl) |

Note: The isotopic pattern for two chlorine atoms (approximately 9:6:1 ratio for M, M+2, M+4) would be a key diagnostic feature.

Table 4: Predicted IR Absorption Data (ATR)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3350 - 3450 | Medium, Sharp | N-H stretch (secondary amine) |

| ~ 3050 - 3100 | Weak to Medium | Aromatic C-H stretch |

| ~ 2800 - 3000 | Weak to Medium | Aliphatic C-H stretch (N-CH₃) |

| ~ 1580 - 1620 | Medium to Strong | C=C/C=N ring stretching |

| ~ 1450 - 1550 | Medium to Strong | C=C/C=N ring stretching |

| ~ 1250 - 1350 | Medium to Strong | Aromatic C-N stretch |

| ~ 750 - 850 | Strong | C-Cl stretch |

Experimental Protocols

The following are detailed methodologies for the key experiments cited. These are generalized protocols and may require optimization for the specific compound and instrumentation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the procedure for acquiring high-resolution ¹H and ¹³C NMR spectra.

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample has completely dissolved. If necessary, gently warm the sample or use sonication.

-

Add a small amount of an internal standard (e.g., Tetramethylsilane, TMS, at 0 ppm) if quantitative analysis or precise chemical shift referencing is required.

Instrument Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Observe frequency: 400 MHz

-

Pulse sequence: Standard single-pulse (zg30)

-

Spectral width: -2 to 12 ppm

-

Acquisition time: ~4 seconds

-

Relaxation delay: 2 seconds

-

Number of scans: 16-64 (depending on sample concentration)

-

Temperature: 298 K

-

-

¹³C NMR:

-

Observe frequency: 100 MHz

-

Pulse sequence: Proton-decoupled single-pulse (zgpg30)

-

Spectral width: -10 to 220 ppm

-

Acquisition time: ~1-2 seconds

-

Relaxation delay: 2-5 seconds

-

Number of scans: 1024 or more to achieve adequate signal-to-noise.

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Electrospray Ionization Mass Spectrometry (ESI-MS)

This protocol is for obtaining a high-resolution mass spectrum using ESI.

Sample Preparation:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent mixture appropriate for ESI, typically containing a small amount of acid (e.g., 0.1% formic acid in methanol/water) to promote protonation for positive ion mode.

-

Filter the final solution through a 0.22 µm syringe filter if any particulate matter is visible to prevent clogging of the ESI source.

Instrument Parameters (Positive Ion Mode):

-

Ionization mode: Electrospray Ionization (ESI+)

-

Capillary voltage: 3.5 - 4.5 kV

-

Nebulizer gas (N₂): 1-2 Bar

-

Drying gas (N₂): 6-10 L/min

-

Drying gas temperature: 200-300 °C

-

Mass range: m/z 50 - 500

-

Data acquisition: Profile or centroid mode

Data Analysis:

-

Identify the molecular ion peak ([M+H]⁺).

-

Analyze the isotopic pattern to confirm the presence of two chlorine atoms.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern to aid in structural elucidation.

Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy

This protocol describes a common and convenient method for obtaining the IR spectrum of a solid sample.[1]

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a lint-free wipe dampened with a suitable solvent like isopropanol or ethanol.[1]

-

Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small amount (a few milligrams) of the solid this compound powder directly onto the center of the ATR crystal.

-

Lower the press arm to apply firm and even pressure, ensuring good contact between the sample and the crystal surface.[1]

Instrument Parameters:

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.[1]

-

Data format: Transmittance or Absorbance

Data Analysis:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.

Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a small organic molecule like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

An In-depth Technical Guide on the Solubility of 2,6-Dichloro-N-methylpyridin-4-amine in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical property that influences various stages of drug development, including synthesis, purification, formulation, and bioavailability. This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of 2,6-Dichloro-N-methylpyridin-4-amine, a key intermediate in the synthesis of various pharmaceutical and agricultural compounds. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on delivering detailed experimental protocols and best practices for its determination. A hypothetical data set is presented to illustrate the systematic presentation of solubility results.

Introduction to this compound

This compound is a halogenated pyridine derivative with the chemical formula C₆H₆Cl₂N₂.[1] Its structure, featuring a pyridine ring with two chlorine atoms and a methylamino group, makes it a versatile building block in organic synthesis.[1] The physicochemical properties of this compound, particularly its solubility in various organic solvents, are fundamental for process optimization and formulation development. Understanding its solubility profile allows for the rational selection of solvents for crystallization, chromatography, and the preparation of dosage forms.

Chemical Structure:

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₆Cl₂N₂ | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| Appearance | Solid (predicted) | |

| Storage | 2-8°C | [1] |

Hypothetical Solubility Data Presentation

Table 1: Hypothetical Solubility of this compound in Selected Organic Solvents at Various Temperatures.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Methanol | 25 | Data Point 1 | Data Point 1 | Shake-Flask |

| Methanol | 40 | Data Point 2 | Data Point 2 | Shake-Flask |

| Ethanol | 25 | Data Point 3 | Data Point 3 | Shake-Flask |

| Ethanol | 40 | Data Point 4 | Data Point 4 | Shake-Flask |

| Acetone | 25 | Data Point 5 | Data Point 5 | Shake-Flask |

| Acetone | 40 | Data Point 6 | Data Point 6 | Shake-Flask |

| Acetonitrile | 25 | Data Point 7 | Data Point 7 | Shake-Flask |

| Acetonitrile | 40 | Data Point 8 | Data Point 8 | Shake-Flask |

| Dichloromethane | 25 | Data Point 9 | Data Point 9 | Shake-Flask |

| Dichloromethane | 40 | Data Point 10 | Data Point 10 | Shake-Flask |

| Ethyl Acetate | 25 | Data Point 11 | Data Point 11 | Shake-Flask |

| Ethyl Acetate | 40 | Data Point 12 | Data Point 12 | Shake-Flask |

| Toluene | 25 | Data Point 13 | Data Point 13 | Shake-Flask |

| Toluene | 40 | Data Point 14 | Data Point 14 | Shake-Flask |

Experimental Protocols for Solubility Determination

The determination of solubility can be approached through various methods, with the choice depending on the desired accuracy, throughput, and stage of drug development. The "shake-flask" method is considered the gold standard for determining thermodynamic (equilibrium) solubility.

Thermodynamic Solubility Determination via Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Objective: To determine the saturation concentration of this compound in a selection of organic solvents.

Materials:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a specific organic solvent. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

-

Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium. It is advisable to determine the time to reach equilibrium in preliminary experiments.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle. Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved solid particles.

-

Quantification:

-

Gravimetric Method: A known volume of the filtered saturated solution is transferred to a pre-weighed container. The solvent is then evaporated under controlled conditions (e.g., in a vacuum oven). The container with the dried solute is weighed again, and the mass of the dissolved solid is determined.

-

HPLC/UV-Vis Method: Prepare a calibration curve of this compound in the respective solvent. The filtered saturated solution is diluted with a known volume of the solvent to bring the concentration within the linear range of the calibration curve. The concentration is then determined by HPLC or UV-Vis spectrophotometry.

-

-

Calculation: The solubility is calculated in mg/mL or mol/L based on the quantified amount of the dissolved compound and the volume of the solvent.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in the early stages of drug discovery to rapidly assess the solubility of a large number of compounds.[2] These methods typically involve dissolving the compound in a solvent like DMSO and then adding this stock solution to the solvent of interest.

Objective: To rapidly estimate the solubility of this compound in various solvents.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Selected organic solvents

-

Microtiter plates (96-well)

-

Plate reader (nephelometer or UV-Vis spectrophotometer)

-

Liquid handling robotics (optional)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM).

-

Assay Plate Preparation: Add the DMSO stock solution to the wells of a microtiter plate. Then, add the organic solvent of interest to each well to achieve a range of final compound concentrations.

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature.

-

Detection:

-

Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the precipitation of the compound, and the solubility is determined as the concentration at which precipitation is first observed.

-

UV-Vis Spectrophotometry: After incubation, the plate may be centrifuged or filtered to remove precipitated material. The concentration of the compound remaining in the solution is then measured by UV-Vis absorbance.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the thermodynamic solubility of this compound.

Caption: Thermodynamic Solubility Determination Workflow.

Factors Influencing Solubility

The solubility of this compound in organic solvents is influenced by several factors:

-

Solvent Polarity: The polarity of the solvent relative to the solute is a primary determinant of solubility ("like dissolves like"). Given the presence of polar N-H and C-Cl bonds and a nonpolar pyridine ring, a range of solvents with varying polarities should be screened.

-

Temperature: For most solid solutes, solubility increases with temperature. Investigating the temperature dependence of solubility is crucial for processes like crystallization.

-

Crystalline Form (Polymorphism): Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. It is important to characterize the solid form both before and after the solubility experiment to ensure no phase transformation has occurred.

Conclusion

This technical guide has outlined the essential methodologies for determining the solubility of this compound in organic solvents. While quantitative data is not yet publicly available, the provided experimental protocols for thermodynamic and kinetic solubility determination offer a robust framework for researchers and drug development professionals to generate this critical information. A systematic approach to solubility screening and data presentation will undoubtedly facilitate the efficient development of processes and formulations involving this important chemical intermediate.

References

Technical Guide: Material Safety Data Sheet for 2,6-Dichloro-N-methylpyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the material safety data for 2,6-Dichloro-N-methylpyridin-4-amine (CAS No. 175461-33-3). The information is intended to guide researchers, scientists, and professionals in drug development on the safe handling, storage, and potential biological implications of this compound.

Section 1: Chemical and Physical Properties

| Property | Value | Source |

| Chemical Name | This compound | N/A |

| CAS Number | 175461-33-3 | [1] |

| Molecular Formula | C₆H₆Cl₂N₂ | [2] |

| Molecular Weight | 177.03 g/mol | [2] |

| Appearance | Solid or liquid | [3] |

| Purity | ≥98% | [2] |

| Melting Point | Not available | [4] |

| Boiling Point | Not available | [4] |

| Density | Not available | [5] |

| Solubility | Not available | [4] |

| Storage Temperature | 2-8°C | [2] |

Section 2: Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table outlines its GHS hazard statements and corresponding precautionary measures.

| Hazard Statement | Description | Precautionary Statement |

| H315 | Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |

| H319 | Causes serious eye irritation | P280, P305+P351+P338, P337+P313 |

| H335 | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

-

Skin Protection: Wear protective gloves and clothing to prevent skin contact.

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge when handling in a poorly ventilated area or when dusts/aerosols may be generated.

Section 3: Experimental Protocols

Synthesis of 4-Amino-2,6-dichloropyrimidine[6][7]

Materials:

-

4-aminouracil

-

Phosphorus oxychloride (POCl₃)

-

N,N-diethylaniline

-

Crushed ice

-

Sodium bicarbonate solution

-

Ethyl acetate

-

Methanol

-

Diethyl ether

Equipment:

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Magnetic stirrer

-

Büchner funnel and filter flask

-

Rotary evaporator

-

Sublimation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-aminouracil.

-

Carefully add an excess of phosphorus oxychloride (POCl₃) to the flask.

-

Slowly add N,N-diethylaniline to the reaction mixture.

-

Heat the mixture to reflux and stir for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.

-

Neutralize the acidic solution with a saturated sodium bicarbonate solution.

-

Filter the resulting precipitate using a Büchner funnel and wash with cold water.

-

Wash the solid with a mixture of methanol and diethyl ether to remove residual water.

-

Dry the crude product.

-

The crude product can be further purified by extraction with boiling ethyl acetate, followed by evaporation of the solvent and sublimation of the residue.[7]

Section 4: Biological Activity and Signaling Pathways

Pyridine derivatives are a significant class of compounds in medicinal chemistry, with many exhibiting potent anticancer activity.[8][9][10] Their mechanisms of action often involve the inhibition of key enzymes in signaling pathways that are crucial for cancer cell proliferation and survival, such as protein kinases.[9][11]

While the specific biological activity of this compound has not been extensively characterized in publicly available literature, its structural similarity to other kinase inhibitors suggests it may target similar pathways. Pyridine-based compounds have been shown to induce cell cycle arrest and apoptosis in cancer cells through the modulation of pathways involving p53 and JNK.[12]

Below are diagrams illustrating a general workflow for the synthesis and purification of a dichlorinated amino-heterocycle, and a hypothetical signaling pathway that could be targeted by a pyridine derivative like this compound, based on the known mechanisms of related compounds.

Caption: Workflow for synthesis and purification.

Caption: Hypothetical signaling pathway inhibition.

Section 5: Conclusion

This compound is a chemical compound with potential applications in research and drug development, particularly within the field of oncology.[8][13] Due to its hazardous nature, strict adherence to safety protocols, including the use of appropriate personal protective equipment, is mandatory. While specific data on its physical properties and biological activity are limited, the information on related pyridine derivatives provides a valuable framework for its safe handling and for predicting its potential mechanisms of action. Further research is necessary to fully elucidate the toxicological, ecotoxicological, and pharmacological profiles of this compound.

References

- 1. angenechemical.com [angenechemical.com]

- 2. This compound [myskinrecipes.com]

- 3. This compound CAS No.175461-33-3, CasNo.175461-33-3 Guangdong Juda Chemical Industrial Co.,Limited China (Mainland) [judachem.lookchem.com]

- 4. aksci.com [aksci.com]

- 5. keyorganics.net [keyorganics.net]

- 6. benchchem.com [benchchem.com]

- 7. 2024.sci-hub.st [2024.sci-hub.st]

- 8. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]

- 9. chemijournal.com [chemijournal.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Novel pyridine and pyrimidine derivatives as promising anticancer agents: A review - Arabian Journal of Chemistry [arabjchem.org]

Unlocking the Therapeutic Potential of Substituted Dichloropyridines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted dichloropyridines represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. The strategic placement of chlorine atoms on the pyridine ring provides a reactive scaffold amenable to a variety of chemical modifications, leading to the development of derivatives with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the current understanding of the biological activities of these compounds, focusing on their potential as antifungal, anti-inflammatory, and anticancer agents. Detailed experimental protocols and visualizations of key signaling pathways are presented to facilitate further research and development in this promising area.

Antifungal Activity of Dichloropyridine Derivatives

Substituted dichloropyridines have demonstrated notable efficacy against a range of fungal pathogens. A primary mechanism of their antifungal action involves the inhibition of succinate dehydrogenase (SDH), a critical enzyme in the mitochondrial respiratory chain and the tricarboxylic acid (TCA) cycle.[1] Inhibition of SDH disrupts cellular respiration and energy production, ultimately leading to fungal cell death.

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity of representative 3,5-dichloropyridine derivatives against various fungal species. The half-maximal effective concentration (EC50) values indicate the concentration of the compound required to inhibit 50% of fungal growth.

| Compound ID | Target Fungi | EC50 (mg/L) | Reference Compound (Boscalid) EC50 (mg/L) |

| Compound 5 | Botrytis cinerea | 6.60 | 1.24 |

| Compound 5 | Rhizoctonia solani | 1.61 | 1.01 |

Table 1: In vitro antifungal activity of a 3,5-dichlorobenzyl ester derivative (Compound 5).[1]

Experimental Protocol: In Vitro Antifungal Activity Assay (Mycelium Growth Rate Method)

This protocol outlines a standard method for evaluating the in vitro antifungal activity of substituted dichloropyridine compounds.[1]

1.2.1. Materials:

-

Test compounds (substituted dichloropyridines)

-

Control compound (e.g., Boscalid)

-

Fungal strains (e.g., Botrytis cinerea, Rhizoctonia solani)

-

Potato Dextrose Agar (PDA) medium

-

Sterile petri dishes

-

Sterile cork borer (5 mm diameter)

-

Incubator

1.2.2. Procedure:

-

Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

-

Compound Incorporation: Cool the molten PDA to approximately 50-60°C. Add the test and control compounds (dissolved in a suitable solvent like DMSO) to the PDA at various final concentrations. Ensure the final solvent concentration is consistent across all plates, including a solvent-only control.

-

Plating: Pour the PDA-compound mixture into sterile petri dishes and allow them to solidify.

-

Inoculation: Using a sterile cork borer, take a 5 mm mycelial disc from the edge of an actively growing fungal culture and place it in the center of each agar plate.

-

Incubation: Incubate the plates at an optimal temperature for the specific fungus (e.g., 25°C) for a defined period, or until the mycelial growth in the control plate has reached a significant diameter.

-

Data Collection: Measure the diameter of the fungal colony in two perpendicular directions.

-

Calculation: Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] x 100 Where C is the average diameter of the fungal colony in the control group, and T is the average diameter of the fungal colony in the treatment group.

-

EC50 Determination: The EC50 values are determined by probit analysis of the inhibition percentages at different compound concentrations.

Visualizing the Experimental Workflow

Caption: Workflow for the in vitro antifungal activity screening.

Anti-inflammatory Activity via P2X7 Receptor Antagonism

A significant area of investigation for substituted dichloropyridines is their potential as antagonists of the P2X7 receptor (P2X7R).[2] P2X7R is an ATP-gated ion channel primarily expressed on immune cells, and its overactivation is implicated in a variety of inflammatory diseases.[2] Dichloropyridine derivatives have been identified as potent P2X7R antagonists, capable of blocking inflammatory signaling cascades.[3]

Quantitative P2X7 Receptor Antagonist Data

The following table presents the inhibitory activity of several 3,5-dichloropyridine derivatives on the human P2X7 receptor, as measured by two different assays: ethidium bromide (EtBr) uptake and IL-1β release.

| Compound ID | R Group | Ethidium Bromide Uptake IC50 (nM) | IL-1β Release IC50 (nM) |

| 9 | Phenyl | 650 | >1000 |

| 51 | 1-Adamantyl | 4.9 | 1.3 |

| 52 | 2-Adamantyl | 13 | 9.2 |

Table 2: Inhibitory potency of 3,5-dichloropyridine derivatives on human P2X7 receptors.[2]

Experimental Protocols

2.2.1. Ethidium Bromide (EtBr) Uptake Assay: [2] This assay measures the ability of a compound to inhibit the P2X7R-mediated pore formation, which allows the influx of large molecules like EtBr.

-

Cell Culture: Use a cell line stably expressing the human P2X7 receptor (e.g., hP2X7-HEK293 cells).

-

Cell Plating: Seed the cells in a 96-well black, clear-bottom plate.

-

Compound Treatment: Wash the cells with a low-divalent cation solution. Pre-incubate the cells with various concentrations of the test compound for 30 minutes at 37°C.

-

Agonist and Dye Addition: Add a solution containing EtBr (e.g., 5 µM) and a P2X7R agonist, such as BzATP (e.g., 100 µM).

-

Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 525 nm and an emission wavelength of 605 nm using a fluorescence plate reader. Record the fluorescence at regular intervals (e.g., every minute) for 30 minutes.

-

IC50 Calculation: Calculate the rate of EtBr uptake. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.

2.2.2. IL-1β Release Assay: [2] This functional assay measures the inhibition of P2X7R-mediated release of the pro-inflammatory cytokine IL-1β.

-

Cell Culture and Differentiation: Differentiate human monocytic THP-1 cells into macrophages by treating them with phorbol 12-myristate 13-acetate (PMA) for 24 hours.

-

Priming: Prime the differentiated THP-1 cells with lipopolysaccharide (LPS) for 4 hours to induce pro-IL-1β expression.

-

Compound Treatment: Pre-incubate the primed cells with various concentrations of the test compound for 30 minutes.

-

Agonist Stimulation: Stimulate the cells with a P2X7R agonist, such as BzATP (e.g., 1 mM), for 1 hour to induce IL-1β release.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Quantify the concentration of IL-1β in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions.

-

IC50 Calculation: Determine the IC50 value by plotting the percentage of inhibition of IL-1β release against the compound concentration.

P2X7 Receptor Signaling Pathway

Caption: Simplified P2X7 receptor signaling pathway leading to IL-1β release.

Anticancer Activity of Dichloropyridine Derivatives

Certain substituted dichloropyridines have emerged as promising anticancer agents, exhibiting cytotoxic effects against various cancer cell lines.[1] One of the identified mechanisms of action is the inhibition of tubulin polymerization, which disrupts the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of a diarylpyridine analog (Compound 10t) against several human cancer cell lines, along with its effect on tubulin polymerization.

| Compound ID | HeLa IC50 (µM) | MCF-7 IC50 (µM) | SGC-7901 IC50 (µM) | Tubulin Polymerization IC50 (µM) |

| 10t | 0.19 | 0.21 | 0.33 | 1.8 |

| CA-4 (Reference) | 0.002 | 0.003 | 0.004 | 1.6 |

Table 3: In vitro anticancer activity of a diarylpyridine analog (10t) and the reference compound Combretastatin A-4 (CA-4).[1]

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.[1]

3.2.1. Materials:

-

Test compounds (substituted dichloropyridines)

-

Cancer cell lines (e.g., HeLa, MCF-7, SGC-7901)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, acidified isopropanol)

-

96-well plates

-

Microplate reader

3.2.2. Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control if available.

-

MTT Addition: After the incubation period, add MTT solution to each well (to a final concentration of 0.5 mg/mL) and incubate for an additional 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium and add a solubilizing agent to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

IC50 Calculation: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 values from the dose-response curves.

Signaling Pathway: Tubulin Polymerization Inhibition

Caption: Mechanism of action for diarylpyridine anticancer agents.

Conclusion

Substituted dichloropyridines are a promising class of compounds with diverse and potent biological activities. Their efficacy as antifungal, anti-inflammatory, and anticancer agents has been demonstrated through various in vitro studies. The versatility of the dichloropyridine scaffold allows for extensive structure-activity relationship (SAR) studies, paving the way for the optimization of lead compounds with enhanced potency and selectivity. The detailed experimental protocols and pathway visualizations provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic potential of this important class of molecules. Further preclinical and clinical investigations are warranted to translate these promising in vitro findings into novel therapeutic interventions.

References

The Role of 2,6-Dichloro-N-methylpyridin-4-amine in Synthetic Chemistry and Drug Discovery: A Technical Overview

For the attention of: Researchers, scientists, and drug development professionals.

Abstract: This technical guide addresses the function of 2,6-Dichloro-N-methylpyridin-4-amine. Extensive research of available scientific literature and patent databases indicates that this compound is not characterized by a direct, well-defined mechanism of action in biological systems. Instead, its primary role is that of a key chemical intermediate, or building block, in the synthesis of more complex molecules with potential biological activities. This guide will focus on its application in synthetic chemistry, which ultimately leads to the generation of novel compounds for evaluation in drug discovery and agrochemical development.

Introduction: A Versatile Synthetic Scaffold

This compound belongs to the class of halogenated pyridine derivatives. Such compounds are of significant interest in medicinal and agricultural chemistry due to their utility in the construction of diverse molecular architectures. The presence of reactive chloro groups on the pyridine ring allows for further chemical modifications, making it a valuable starting material for creating libraries of novel compounds. While direct biological data for this compound is not available in the public domain, its structural motifs are found in various biologically active molecules.

Synthetic Utility and Reaction Pathways

The primary "action" of this compound is to serve as a precursor in multi-step synthetic processes. The chlorine atoms at the 2 and 6 positions of the pyridine ring are susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups. This reactivity is central to its application in creating diverse chemical entities for screening and lead optimization.

Below is a generalized workflow illustrating the role of this compound as a synthetic intermediate.

Potential Biological Activities of Derived Compounds

While this compound itself does not have a documented biological mechanism of action, the broader class of pyridine and dichloropyridine derivatives has been explored for various therapeutic and agricultural applications. Compounds synthesized from this intermediate could potentially exhibit activities such as:

-

Enzyme Inhibition: Pyridine-containing molecules have been investigated as inhibitors of various enzymes, including kinases and inducible nitric oxide synthase (iNOS). The core structure provided by this compound can be elaborated to fit into the active sites of such enzymes.

-

Agrochemical Applications: This intermediate is used in the synthesis of herbicides and insecticides. Its structure supports the development of compounds with selective activity against weeds and pests.

-

Antimicrobial and Antiviral Agents: The pyridine scaffold is present in numerous antimicrobial and antiviral drugs. Derivatives of this compound could be synthesized and screened for such activities.

It is important to emphasize that these are potential applications of molecules derived from this compound, and not activities of the compound itself.

Quantitative Data and Experimental Protocols

As of the latest available information, there is no published quantitative biological data (e.g., IC50, Ki, EC50) or detailed experimental protocols for the biological mechanism of action of this compound. The available literature and patents focus on its chemical synthesis and its use as a reactant in the synthesis of other compounds.

Signaling Pathways

Consistent with the lack of data on its direct biological activity, there are no known signaling pathways that are directly modulated by this compound. The biological effects of its derivatives would depend on the specific modifications made to the pyridine core and the resulting interactions with biological targets.

The logical relationship for the utility of this compound is best represented as a synthetic pathway leading to biological investigation, as depicted in the diagram below.

Conclusion

Literature review on the discovery of polysubstituted pyridines

An In-depth Technical Guide on the Discovery of Polysubstituted Pyridines

Introduction: The Ubiquitous Pyridine Scaffold

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a fundamental structural motif in the fields of medicinal chemistry, agrochemicals, and materials science.[1][2] Its prevalence in a vast number of pharmaceuticals and biologically active compounds underscores its importance as a "privileged scaffold."[3][4] The unique electronic properties and versatile substitution patterns of the pyridine nucleus allow for precise modulation of physicochemical and biological properties, making the synthesis of polysubstituted pyridines a critical focus for researchers in drug discovery and development.[5][6] The quest for novel pyridine derivatives has spurred the evolution of a wide array of synthetic methodologies, from time-honored condensation reactions to sophisticated modern catalytic systems.[2]

This technical guide provides a comprehensive overview of the key synthetic strategies for constructing polysubstituted pyridines, offering detailed experimental protocols, comparative quantitative data, and visual workflows to assist researchers, scientists, and drug development professionals in navigating this complex chemical landscape.

I. Classical Synthetic Routes: The Foundation of Pyridine Chemistry

The foundational methods for pyridine ring construction typically involve the cyclocondensation of acyclic precursors. These classical, often named, reactions have been refined over more than a century and remain indispensable for their simplicity, scalability, and reliance on readily available starting materials.[1][2]

Hantzsch Pyridine Synthesis

The Hantzsch synthesis is a classic multi-component reaction (MCR) that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor such as ammonia or ammonium acetate.[1][2] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine. This method is particularly effective for preparing symmetrically substituted pyridines.[1][2]

Experimental Protocol: Synthesis and Oxidation of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate [1]

-

Step 1: 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol is stirred at reflux for 4 hours. Upon cooling, the precipitated product is collected by filtration, washed with cold ethanol, and dried.

-

Step 2: Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL). A solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the final pyridine derivative is collected by filtration, washed with water, and recrystallized from ethanol.

Guareschi-Thorpe Synthesis

This method involves the condensation of a β-ketoester with cyanoacetamide in the presence of a base. Recent advancements have focused on greener reaction conditions, utilizing ammonium carbonate in aqueous media.[1]

Experimental Protocol: Synthesis of 6-hydroxy-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile [1]

-

A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours. The product precipitates upon cooling and is collected by filtration.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis provides a route to polysubstituted pyridines through the reaction of an enamine with an α,β-unsaturated ketone (alkynone). A key advantage is the high degree of regiochemical control.[7] Modified one-pot procedures have been developed that combine a 1,3-dicarbonyl compound, ammonia, and an alkynone without an additional acid catalyst.[7]

Experimental Protocol: One-Pot Three-Component Synthesis [7]

-

This method involves the cyclocondensation of an alkynone, a 1,3-dicarbonyl compound, and ammonium acetate in an alcoholic solvent. The reaction proceeds via a tandem Michael addition-heterocyclization, yielding polysubstituted pyridines with total regiocontrol.

Kröhnke Pyridine Synthesis

The Kröhnke synthesis utilizes pyridinium salts as intermediates. An α-pyridinium ketone, formed from an α-haloketone and pyridine, reacts with an α,β-unsaturated carbonyl compound in the presence of ammonium acetate to form the target pyridine.

Experimental Protocol: Synthesis of 2,4,6-Triphenylpyridine [1]

-

Step 1: Pyridinium Salt Formation: A solution of acetophenone (1.20 g, 10 mmol) in pyridine (10 mL) is treated with iodine (2.54 g, 10 mmol), and the mixture is heated at 100°C for 2 hours. After cooling, the resulting pyridinium salt is filtered and washed with ether.

-

Step 2: Cyclocondensation: The salt is added to a solution of chalcone (2.08 g, 10 mmol) and ammonium acetate (6.17 g, 80 mmol) in glacial acetic acid (30 mL). The mixture is refluxed for 4 hours, then cooled and poured into water. The precipitated product is collected by filtration and recrystallized from ethanol.

II. Modern Synthetic Routes: Expanding the Chemical Space

In recent decades, new synthetic strategies have emerged, offering higher efficiency, broader substrate scope, and greater functional group tolerance. These modern methods often rely on transition-metal catalysis or novel annulation strategies.[1][8]

Transition-Metal Catalyzed Synthesis

Transition metals, particularly palladium, are powerful catalysts for forming polysubstituted pyridines.[8] Cross-coupling reactions, such as the Suzuki reaction, allow for the stepwise and controlled installation of substituents onto a pre-existing heterocyclic core.[6] This modular approach is highly valued in drug discovery.[6]

Experimental Protocol: Suzuki Coupling of Heteroaryl Fluorosulfates [6]

-

To a reaction vessel under nitrogen are added the heteroaryl fluorosulfate (1.0 mmol), phenylboronic acid (1.5 mmol), Pd-PEPPSI-IPr catalyst (1 mol%), and K₂CO₃ (3.0 mmol). A 3:1 mixture of EtOH/H₂O (10 mL) is added, and the reaction is stirred at 35°C until completion. The product is then extracted and purified via column chromatography.

Multicomponent Reactions (MCRs) with Nanocatalysts

Modern MCRs build upon classical foundations by employing advanced catalysts to improve yields and expand scope. Nanoparticles have emerged as highly efficient and often reusable catalysts for the one-pot synthesis of polyfunctionalized pyridines.[9][10][11]

Experimental Protocol: One-Pot, Three-Component Synthesis via Basic Ionic Liquid [5]

-

Materials: Benzaldehyde (1 mmol), malononitrile (2 mmol), thiophenol (1 mmol), and a basic ionic liquid, [bmIm]OH (0.5 mmol).

-

Procedure: The mixture of reactants and the ionic liquid is stirred at room temperature. An exothermic reaction occurs, leading to the formation of a solid. The solid is dissolved in ethanol, and the product (2-amino-4-phenyl-6-phenylsulfanyl-pyridine-3,5-dicarbonitrile) is isolated by filtration.

Metal-Free Annulation Strategies

To improve the sustainability and practicality of pyridine synthesis, metal-free approaches are highly desirable. A recent strategy involves a [3+3] annulation between β-enaminonitriles and β,β-dichloromethyl peroxides.[12]

Experimental Protocol: Metal-Free [3+3] Annulation [12]

-

To a Schlenk tube are added KOH (0.6 mmol), β-enaminonitrile (0.4 mmol), dichloromethyl-peroxide (0.2 mmol), and DMSO (2.0 mL) at room temperature. The solution is stirred for 5 hours. The solvent is evaporated under vacuum, and the residue is purified by flash column chromatography on silica gel to yield the polysubstituted pyridine.

III. Quantitative Data Summary

The efficiency of a synthetic route is paramount. The following tables summarize quantitative data for various methods, allowing for easy comparison.

Table 1: Classical Synthesis Yields

| Synthesis Method | Reactants | Conditions | Yield (%) | Reference |

| Hantzsch Synthesis | Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | p-TSA / Ultrasonic, Aqueous SDS | 96 | [2] |

| Hantzsch Synthesis | Benzaldehyde, Ethyl Acetoacetate, Ammonium Acetate | Reflux in Ethanol | >90 (Dihydropyridine) | [1] |

| Kröhnke Synthesis | Acetophenone, Chalcone, Ammonium Acetate | Reflux in Acetic Acid | Good | [1] |

| Guareschi-Thorpe | Cyanoacetamide, Ethyl Acetoacetate, Ammonium Carbonate | 80°C in H₂O/EtOH | High | [1] |

Table 2: Modern Synthesis Yields

| Synthesis Method | Reactants | Catalyst/Conditions | Yield (%) | Reference |

| Metal-Free [3+3] Annulation | Dichloromethyl-peroxide, β-enaminonitrile | KOH in DMSO, RT, 5h | 78 | [12] |

| Suzuki Coupling | 2-chloro-5-fluorosulfonylpyridine, Phenylboronic acid | Pd-PEPPSI-IPr, K₂CO₃, 35°C | 82 | [6] |

| MCR | Aldehydes, Malononitrile, Thiophenol | Basic Ionic Liquid, RT | High | [5] |

| Bohlmann-Rahtz (Modified) | Alkynone, 1,3-Dicarbonyl, Ammonium Acetate | Alcoholic Solvents, Mild | Good | [13] |

IV. Experimental and Logical Workflows

Visualizing the steps in a synthesis is crucial for planning and execution. The following diagrams illustrate a general experimental workflow and the mechanism of the foundational Hantzsch synthesis.

Conclusion

The synthesis of polysubstituted pyridines is a dynamic and continually evolving field. Classical methods such as the Hantzsch, Guareschi-Thorpe, Bohlmann-Rahtz, and Kröhnke syntheses provide robust and foundational routes to a diverse range of pyridine derivatives from simple precursors.[1] Concurrently, modern strategies, including transition-metal catalysis, C-H activation, and innovative multicomponent reactions, are dramatically expanding the synthetic toolbox.[8] These advanced methods offer enhanced efficiency, selectivity, and the ability to construct complex molecular architectures with high precision. For researchers in drug discovery and materials science, a thorough understanding of this broad spectrum of synthetic methodologies is essential for the rational design and successful development of novel, functional molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Chemoselective Synthesis of Polysubstituted Pyridines From Heteroaryl Fluorosulfates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. benchchem.com [benchchem.com]

- 9. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. Pyridine synthesis [organic-chemistry.org]

Reactivity Profile of 2,6-Dichloro-N-methylpyridin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity profile of 2,6-Dichloro-N-methylpyridin-4-amine. This compound is a valuable intermediate in the synthesis of agrochemicals and pharmaceuticals due to the strategic placement of its reactive chloro and N-methylamino groups on the pyridine ring.[1] This guide will delve into the key chemical transformations this molecule undergoes, including nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and spectroscopic information are provided to facilitate its use in research and development.

Introduction

This compound, with the chemical formula C₆H₆Cl₂N₂ and a molecular weight of 177.03 g/mol , is a substituted pyridine derivative.[1] Its structure, featuring two electrophilic carbon centers ortho to the ring nitrogen and a nucleophilic secondary amine at the para position, makes it a versatile building block for the synthesis of more complex molecules. The electron-withdrawing nature of the two chlorine atoms and the pyridine nitrogen atom activates the 2- and 6-positions for nucleophilic attack. This guide will explore the key reactive pathways of this molecule, providing a foundational understanding for its application in synthetic chemistry.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₆Cl₂N₂ | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| CAS Number | 175461-33-3 | |

| Purity | Typically ≥ 95% | [2] |

| Storage | 2-8°C | [1] |

Reactivity Profile

The reactivity of this compound is dominated by the susceptibility of the C-Cl bonds to nucleophilic substitution and palladium-catalyzed cross-coupling reactions. The N-methylamino group can also participate in various transformations.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atoms at the 2- and 6-positions of the pyridine ring are prone to displacement by nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. The electron-deficient nature of the pyridine ring, further enhanced by the two chloro substituents, facilitates this reaction.

General Workflow for Nucleophilic Aromatic Substitution:

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., N,N-dimethylformamide, 1,4-dioxane, or ethanol), add the amine nucleophile (1.0-1.2 eq.) and a base (e.g., K₂CO₃, Cs₂CO₃, or triethylamine, 2.0 eq.).

-

Heat the reaction mixture to a temperature between 80-120 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired substituted product.

Note: This is a general protocol and reaction conditions may need to be optimized for specific substrates.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bonds of this compound are also amenable to various palladium-catalyzed cross-coupling reactions, allowing for the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron compound with a halide. This reaction can be applied to this compound to introduce aryl or vinyl substituents.

Catalytic Cycle for Suzuki-Miyaura Coupling:

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

-

In a reaction vessel, combine this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 eq.).

-

Add a degassed solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water).

-

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature typically ranging from 80 to 110 °C.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the residue by column chromatography to yield the coupled product.

Note: The choice of catalyst, ligand, base, and solvent is crucial and often requires optimization for specific substrates.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an amine with an aryl halide. This reaction can be used to introduce a second amino group at one of the chloro-positions of this compound.

Logical Flow of Buchwald-Hartwig Amination:

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

-

To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂), a suitable phosphine ligand (e.g., Xantphos, BINAP), and the base (e.g., NaOtBu or Cs₂CO₃).

-

Add a degassed anhydrous solvent (e.g., toluene or 1,4-dioxane).

-

Add this compound (1.0 eq.) and the amine coupling partner (1.1-1.2 eq.).

-

Heat the reaction mixture, typically between 80-110 °C, and monitor its progress.

-

Upon completion, cool the reaction and quench with water or a saturated aqueous solution of NH₄Cl.

-

Extract the product with an organic solvent, and wash the combined organic layers with brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Note: The selection of the ligand and base is critical for the success of this reaction and is highly substrate-dependent.

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction can be employed to introduce alkynyl moieties onto the pyridine ring of this compound.

Experimental Workflow for Sonogashira Coupling:

Experimental Protocol: General Procedure for Sonogashira Coupling

-

To a solution of this compound (1.0 eq.) in a suitable solvent (e.g., THF or DMF) under an inert atmosphere, add the terminal alkyne (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a base (e.g., triethylamine or diisopropylethylamine).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC.

-

Filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Dissolve the residue in an organic solvent and wash with saturated aqueous NH₄Cl and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography.

Note: Copper-free Sonogashira protocols are also available and may be preferable for certain substrates.

Spectroscopic Data

Expected Spectroscopic Data:

| Technique | Expected Features |

| ¹H NMR | A singlet for the two equivalent protons on the pyridine ring, a singlet for the N-methyl protons, and a broad singlet for the N-H proton. |

| ¹³C NMR | Signals for the four distinct carbon atoms of the pyridine ring and a signal for the N-methyl carbon. |

| IR | N-H stretching and bending vibrations, C-N stretching, C-Cl stretching, and aromatic C-H and C=C stretching vibrations. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for the two chlorine atoms. |

Biological and Pharmaceutical Relevance

Derivatives of 2,6-dichloropyridine are of significant interest in drug discovery, particularly as scaffolds for kinase inhibitors. The pyridine core can act as a hinge-binding motif in the ATP-binding pocket of various kinases. By modifying the substituents at the chloro-positions, researchers can develop potent and selective inhibitors for specific kinase targets. While there is no specific information on the biological activity of this compound in the searched literature, its structural similarity to known kinase inhibitor scaffolds suggests its potential as a valuable starting material in this area.

Potential Kinase Inhibition Pathway:

References

Thermofisher 2,6-Dichloro-N-methylpyridin-4-amine product specifications

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-N-methylpyridin-4-amine is a halogenated pyridine derivative that serves as a versatile intermediate in the synthesis of a variety of chemical compounds. Its structural features, including the reactive chloro and methylamino groups on the pyridine ring, make it a valuable building block for the development of new molecules in the agricultural and pharmaceutical industries. This technical guide provides an overview of the available product specifications, potential applications, and representative experimental methodologies relevant to this class of compounds.

While direct product listings for this compound from Thermo Fisher Scientific were not identified at the time of this writing, this document compiles data from various chemical suppliers to offer a comprehensive resource for researchers.

Core Product Specifications

The following tables summarize the key quantitative data for this compound, compiled from various suppliers.

Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 175461-33-3 | [1] |

| Molecular Formula | C₆H₆Cl₂N₂ | [1] |

| Molecular Weight | 177.03 g/mol | [1] |

| Purity | Typically ≥98% | [1] |

| Appearance | Solid | [2] |

Storage and Handling

| Condition | Recommendation | Source |

| Storage Temperature | 2-8°C | [1] |

| Handling | Use in a well-ventilated area. Wear protective gloves, clothing, and eye protection. | [3] |

Applications in Research and Development

This compound is primarily utilized as an intermediate in chemical synthesis. Its potential applications are rooted in the broader utility of dichloropyridine derivatives in various fields.

-

Agrochemicals: This compound is a key component in the synthesis of novel herbicides and insecticides. The dichloro-substituted pyridine core is a common scaffold in a range of active agrochemical ingredients.[1]

-

Pharmaceuticals: Pyridine derivatives are integral to the structure of many pharmaceutical drugs.[4][5] The reactive sites on this compound allow for its incorporation into more complex molecules with potential therapeutic activities. It is investigated for use in the design of bioactive molecules.[1] For instance, substituted pyridines have been explored as potential antagonists for chemokine receptors like CXCR4, which are implicated in various diseases.[6]

Representative Experimental Protocols

General Synthesis of Dichloropyridine Derivatives

The synthesis of dichloropyridines often involves the chlorination of pyridine or a substituted pyridine precursor.

Example Protocol: Chlorination of 2-Chloropyridine [7]

-

Reaction Setup: A mixture of 2-chloropyridine (or 2-chloropyridine hydrochloride) and chlorine gas is introduced into a suitable reactor.

-

Initiation: The reaction is carried out under photoinitiation, typically using a light source.

-

Temperature: The reaction temperature is maintained between 160-190°C.

-

Reaction Monitoring: The progress of the reaction to form 2,6-dichloropyridine is monitored by appropriate analytical techniques, such as gas chromatography (GC).

-

Work-up: Upon completion, the product mixture can be purified by methods such as distillation.

N-Alkylation of Aminopyridines

The N-methylamino group can be synthesized through the alkylation of an aminopyridine. The following is a general procedure for N-monoalkylation.[8]

-

Reactants: An aminopyridine is mixed with a carboxylic acid (e.g., formic acid to introduce a methyl group) in a suitable solvent like THF.

-

Reducing Agent: A reducing agent, such as sodium borohydride (NaBH₄), is slowly added to the mixture.

-

Reaction Conditions: The reaction is typically stirred for 0.5 to 2 hours at a controlled temperature (e.g., 15-20°C for more reactive acids).

-

Monitoring and Work-up: The reaction progress is monitored by GC-MS. After completion, the product is obtained through standard aqueous work-up and extraction with an organic solvent.

-

Purification: The crude product is purified by column chromatography.

Potential Signaling Pathway Interactions

The pyridine scaffold is a common feature in molecules designed to interact with various biological targets, including protein kinases.[9] Kinase inhibitors are a major class of drugs, particularly in oncology, that target signaling pathways involved in cell proliferation, survival, and angiogenesis.[10]

The diagram below illustrates a generalized kinase signaling pathway that could be targeted by a novel inhibitor derived from a pyridine-based scaffold.

Caption: A generalized kinase signaling pathway and a potential point of inhibition.

Drug Discovery Workflow

The use of this compound as a chemical intermediate in a drug discovery program would typically follow a structured workflow from initial synthesis to preclinical evaluation.

Caption: A typical workflow for utilizing a chemical intermediate in drug discovery.

Safety Information

It is crucial to handle this compound and its derivatives with appropriate safety precautions. Based on safety data for similar compounds, potential hazards may include skin, eye, and respiratory irritation.[3] Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling the chemical. Standard laboratory safety practices, including the use of personal protective equipment (PPE), are mandatory.

References

- 1. This compound [myskinrecipes.com]